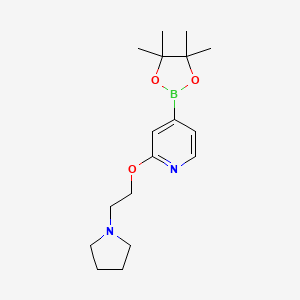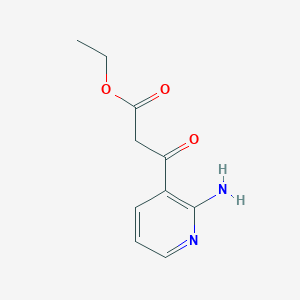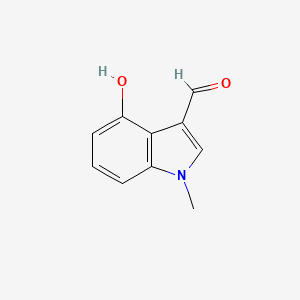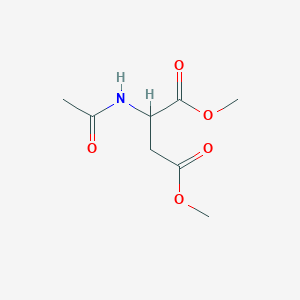![molecular formula C7H11N3 B13886440 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of an amine group at the 6th position of the pyrazole ring further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines. This process typically requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Another synthetic route involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction proceeds under mild conditions and yields the desired tetrahydropyrazolo[1,5-a]pyridine derivatives, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets and pathways. As a core protein allosteric modulator (CpAM), it binds to the core protein of the hepatitis B virus (HBV), inducing conformational changes that inhibit viral replication . This mechanism highlights its potential as a therapeutic agent for the treatment of HBV infections.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride: Similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile: Contains additional substituents that enhance its chemical reactivity.
The uniqueness of this compound lies in its specific amine substitution at the 6th position, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-3-4-9-10(7)5-6/h3-4,6H,1-2,5,8H2 |
Clé InChI |
IEMKTYMHNPMMRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=NN2CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)


![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)


![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)

